molecular formula C11H10ClNO B064760 4-Chloro-1-(4-cyanophenyl)-1-oxobutane CAS No. 188851-50-5

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Cat. No.: B064760
CAS No.: 188851-50-5
M. Wt: 207.65 g/mol
InChI Key: ZABYFCCOAMQFMR-UHFFFAOYSA-N
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Description

Contextual Relevance within Organic Synthesis and Medicinal Chemistry

The strategic importance of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane lies in its bifunctional nature. The presence of a terminal chlorine atom on the butyrophenone (B1668137) framework provides a reactive site for nucleophilic substitution, while the cyano group can be subjected to a variety of chemical transformations. This dual reactivity makes it a valuable precursor in the synthesis of a range of heterocyclic compounds. uctm.edumdpi.com

In medicinal chemistry, the pursuit of novel therapeutic agents often relies on the efficient synthesis of diverse molecular scaffolds. Chlorine-containing compounds are of significant interest as they are key ingredients in numerous pharmaceuticals used to treat a wide array of diseases. nih.gov The incorporation of a cyanophenyl moiety is also a common strategy in drug design, as the nitrile group can act as a key pharmacophore, influencing the compound's biological activity.

Interdisciplinary Research Landscape and Compound Utility

The utility of this compound extends beyond traditional organic synthesis and into interdisciplinary fields such as chemical biology and materials science. Its role as a precursor to biologically active molecules places it at the intersection of chemistry and pharmacology. For instance, it can be utilized in the synthesis of substituted pyrroles, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. uctm.eduresearchgate.net The synthesis of such compounds often involves the reaction of the chlorobutanoyl moiety with primary amines to form N-substituted pyrroles. mdpi.commdpi.com

Structural Features Driving Research Interest

The research interest in this compound is driven by two primary structural features: the electrophilic carbon of the chlorobutyl chain and the cyanophenyl group.

The Chlorobutanoyl Moiety: The carbon-chlorine bond at the terminal position of the butanoyl chain is susceptible to attack by nucleophiles. This reactivity is fundamental to its application in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry. This feature allows for the facile introduction of the 4-cyanobenzoylbutanoyl scaffold into larger molecules.

The Cyanophenyl Group: The nitrile group (-C≡N) is a versatile functional group. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the ketone. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles. In the context of medicinal chemistry, the nitrile group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a valuable component in the design of enzyme inhibitors and receptor modulators. The synthesis of various benzonitriles is a key step in the preparation of compounds with antimalarial activity. google.com

The combination of these features in a single, readily accessible molecule makes this compound a valuable tool for chemists seeking to synthesize novel and complex molecules with potential applications in a variety of scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABYFCCOAMQFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645177
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188851-50-5
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 1 4 Cyanophenyl 1 Oxobutane and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Ketone Synthesis

The construction of the carbon framework of ketones, such as 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, relies on the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. cambridge.org A variety of strategies have been developed to achieve this, ranging from classical organometallic reactions to modern catalytic methods.

Traditionally, the synthesis of ketones often involves the addition of organometallic reagents, like Grignard or organolithium compounds, to aldehydes, followed by an oxidation step. organic-chemistry.org Another established approach is the Friedel-Crafts acylation, which is widely used for the synthesis of aryl ketones. acs.org However, these methods can be limited by functional group tolerance and the requirement for stoichiometric reagents.

More contemporary approaches focus on catalytic C-C bond-forming reactions, which offer greater efficiency and broader substrate scope. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for the synthesis of aryl ketones. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an acyl donor. The direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis, represents a significant advancement in this field. nih.gov This method avoids the need for pre-activating the carboxylic acid, offering a more streamlined and environmentally friendly route to ketone synthesis. nih.gov

The formation of α-quaternary ketones, a structural motif found in many bioactive compounds, presents a significant synthetic challenge. nih.gov Innovative catalytic methods are being developed to address this, including the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.gov

Catalytic Approaches and Reaction Conditions

The development of novel catalytic systems has revolutionized the synthesis of ketones, offering milder reaction conditions, improved selectivity, and access to a wider range of molecular architectures. These approaches can be broadly categorized into photocatalytic, biocatalytic, and traditional transition-metal-catalyzed methods, with a strong emphasis on the optimization of reaction parameters to maximize yield and selectivity.

Photocatalysis has emerged as a powerful tool for C-C bond formation, utilizing light energy to drive chemical reactions. alfachemch.com Visible-light photoredox catalysis, in particular, has gained significant attention for its ability to generate radical intermediates under mild conditions, enabling a variety of transformations that are challenging to achieve with traditional methods. nih.gov

One notable application of photocatalysis in ketone synthesis is the reductive coupling of aldehydes and ketones to form 1,2-diols, which can be further transformed into ketones. nih.gov Metal-organic frameworks (MOFs) have shown promise as heterogeneous photocatalysts for this transformation, offering high catalytic activity and stability. alfachemch.comnih.gov For instance, the MOF MFM-300(Cr) has been shown to efficiently catalyze the photoreductive coupling of a wide range of aldehydes and ketones. nih.gov

Another innovative photocatalytic approach involves the direct deoxygenative coupling of aromatic carboxylic acids with alkenes to synthesize ketones. nih.gov This method utilizes a photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, in the presence of a phosphine (B1218219) reagent that acts as an oxygen transfer agent. nih.gov This strategy is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

The synergistic combination of photoredox catalysis and organocatalysis has also been explored for the direct β-functionalization of cyclic ketones with aryl ketones, leading to the formation of γ-hydroxyketones. nih.gov This approach involves the simultaneous generation of two different radical species that selectively couple to form the desired product. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. bibliotekanauki.plnih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable, making them attractive catalysts for the synthesis of pharmaceuticals and other fine chemicals. bibliotekanauki.plnih.gov

In the context of ketone synthesis and transformation, ketoreductases (KREDs) play a crucial role. ontosight.ai These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in organic synthesis. ontosight.airsc.orgresearchgate.net The use of KREDs aligns with the principles of green chemistry by replacing heavy metal catalysts and reducing the number of reaction steps. bibliotekanauki.pl

The biocatalytic reduction of ketones can be performed using isolated enzymes or whole-cell systems. bibliotekanauki.plrsc.org Plant tissues, such as those from carrots, parsley, and white radish, have also been shown to contain enzymes capable of reducing ketones. bibliotekanauki.plsphinxsai.com The efficiency of biocatalytic ketone reduction is often enhanced by cofactor regeneration systems, which are essential for driving the reaction to completion. bibliotekanauki.pl

Recent advances in genomics, screening, and enzyme evolution technologies have led to the development of novel and robust KREDs with improved activity and stability. nih.gov These engineered enzymes, combined with process engineering strategies, have enabled the application of biocatalytic ketone reduction on an industrial scale. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any chemical transformation. In ketone synthesis, key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the photocatalytic deoxygenative C-C coupling of 4-methylbenzoic acid and 2-vinylpyridine, the optimal conditions were found to be 1 mol% of an iridium photocatalyst, 20 mol% of K2HPO4 as a base, and 1.2 equivalents of Ph3P as an oxygen transfer reagent in a dichloromethane/water solvent mixture. nih.gov

In palladium-catalyzed α-arylation of ketones, the choice of ligand is critical for achieving high efficiency. organic-chemistry.org For example, the use of BrettPhos as a ligand was found to be crucial for the successful coupling of ketones with nitroarenes. organic-chemistry.org Similarly, in the nickel-catalyzed addition of arylboronic acids to nitriles, the use of a fluorinated solvent was found to be beneficial. organic-chemistry.org

Temperature control is another critical factor, especially for exothermic reactions. cetjournal.it In the oxidation of 2-octanol (B43104) to 2-octanone, for example, precise temperature control is necessary to minimize side reactions and ensure safe operation. cetjournal.it The parameters of the temperature controller, such as the proportional and integral gains, can significantly impact the reaction outcome. cetjournal.it

The following table summarizes the optimized reaction conditions for various ketone synthesis methodologies:

Methodology Catalyst/Reagent Base/Additive Solvent Temperature Yield
Photocatalytic Deoxygenative Coupling[Ir(dF(CF3)ppy)2(dtbbpy)]PF6K2HPO4, Ph3PDCM/H2ORoom Temp.72%
Pd-catalyzed α-ArylationPd(OAc)2/BrettPhosCs2CO3Toluene110 °CHigh
Ni-catalyzed Arylboronic Acid AdditionNiCl2(dme)-HFIP100 °CVery Good
Biocatalytic ReductionKetoreductaseGlucose Dehydrogenase (for cofactor regeneration)Buffer/Organic Co-solvent30 °CHigh

This table presents a selection of optimized reaction conditions from various literature sources and is not exhaustive.

Stereoselective Synthesis and Chiral Induction in Related Ketone Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. encyclopedia.pub The stereoselective synthesis of chiral ketone derivatives and their subsequent transformation into other chiral molecules is a key area of research.

Catalytic asymmetric synthesis, which utilizes a chiral catalyst to create a new stereocenter, is a powerful strategy for accessing enantiomerically pure compounds. encyclopedia.pub This can be achieved through various methods, including the use of chiral transition-metal complexes or biocatalysts. encyclopedia.pub

Ketoreductases (KREDs) are highly efficient biocatalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. ontosight.airsc.orgresearchgate.net These enzymes exhibit high stereospecificity, often producing a single enantiomer of the alcohol with high enantiomeric excess. ontosight.ai The mechanism of KRED-catalyzed reduction involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the ketone substrate. ontosight.ai

The stereochemical outcome of the reduction is determined by the active site of the enzyme and the orientation of the substrate within it. nih.gov By using different KREDs, it is possible to access either the (R)- or (S)-enantiomer of the alcohol. ontosight.ai

The application of KREDs in the synthesis of pharmaceutical building blocks has been widely demonstrated. nih.gov For example, KREDs have been used to produce chiral alcohol intermediates for the synthesis of drugs such as atomoxetine, talampanel, and fluoxetine. nih.gov

The following table showcases the enantioselective reduction of various ketones using different ketoreductases, highlighting the achievable enantiomeric excess (ee):

Ketone Substrate Ketoreductase (KRED) Product Configuration Enantiomeric Excess (ee)
1-(4-Fluorophenyl)-3-hydroxypropan-1-oneCPADH(S)>99%
2-Chloro-1-(3-chlorophenyl)ethanoneRS-1 ADH(S)>99%
1-(3,4-Dimethoxyphenyl)propan-2-oneKRED 132(S)>99%
1-Phenyl-1,2-propanedioneKRED 108(S)98%

Data adapted from various studies on ketoreductase-mediated asymmetric reductions. nih.gov

The development of engineered KREDs through techniques like directed evolution has further expanded the substrate scope and improved the stereoselectivity of these enzymes. rsc.org This has made biocatalytic ketone reduction a viable and sustainable alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov

Chiral Building Blocks and Synthetic Pathways for Complex Derivatives

The synthesis of enantiomerically pure complex molecules often relies on the use of chiral building blocks. These starting materials, sourced from the "chiral pool" of naturally occurring compounds like amino acids and sugars, provide a reliable and cost-effective way to introduce stereocenters into a target molecule. nih.govnih.gov This approach is particularly valuable in the synthesis of complex derivatives of this compound, where the introduction of chirality can significantly impact biological activity.

Utilization of the Chiral Pool

The "chiral pool" offers a variety of enantiopure starting materials that can be chemically modified to produce chiral precursors for more complex structures. nih.govnih.govresearchgate.net For the synthesis of chiral analogs of this compound, several classes of chiral building blocks are of particular interest.

One potential strategy involves the use of chiral γ-hydroxy acids. For instance, (R)- or (S)-4-chloro-3-hydroxybutanoic acid can serve as a key intermediate. The chiral hydroxyl group can direct subsequent reactions and can be oxidized to a ketone at a later stage in the synthesis. The carboxylic acid moiety can be converted to the desired cyanophenyl ketone through various established methods, such as conversion to an acid chloride followed by Friedel-Crafts acylation with cyanobenzene.

Another viable approach utilizes chiral amino acids. For example, aspartic acid, with its defined stereochemistry and carboxylic acid functional groups, can be transformed through a series of steps, including reduction and functional group interconversion, to generate a chiral backbone suitable for elaboration into the target butyrophenone (B1668137) structure.

The following table outlines potential chiral building blocks from the chiral pool and their prospective application in the synthesis of chiral this compound analogs.

Chiral Building BlockPotential Synthetic ApplicationKey Transformations
(R)- or (S)-Malic AcidSynthesis of chiral 3-hydroxy-4-chlorobutyrophenone precursors.Selective reduction, halogenation, and oxidation.
(S)-Aspartic AcidFormation of a chiral 4-amino-1-(4-cyanophenyl)-1-oxobutane backbone.Diazotization and substitution to introduce the chloro group.
(R)- or (S)-3-Hydroxy-γ-butyrolactonePrecursor to chiral 4-chloro-3-hydroxybutanoic acid derivatives.Ring opening and subsequent functional group manipulation.

Synthetic Pathways to Complex Derivatives

Once a chiral center is established, either through the use of a chiral building block or by an asymmetric synthetic method, the resulting chiral this compound analog serves as a versatile scaffold for the synthesis of more complex derivatives. The presence of multiple reactive sites—the chloro group, the ketone, and the cyano group—allows for a variety of subsequent transformations.

Diastereoselective Reactions:

The existing stereocenter can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomerically enriched products. For example, reduction of the ketone in a chiral γ-chloro butyrophenone can lead to the formation of a chiral alcohol. The stereochemistry of this newly formed hydroxyl group will be influenced by the adjacent chiral center, potentially leading to high diastereoselectivity.

Similarly, nucleophilic substitution at the carbon bearing the chlorine atom can proceed with a degree of stereocontrol, depending on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and substrate.

Elaboration of Functional Groups:

The ketone and cyano functionalities offer avenues for significant structural elaboration. The ketone can be converted into a variety of other functional groups, such as alkenes, amines, or hydrazones, opening up possibilities for further diversification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for the attachment of other molecular fragments through amide bond formation or other coupling reactions.

The following table illustrates potential synthetic pathways for the elaboration of a chiral this compound analog into more complex derivatives.

Starting Chiral AnalogReagent/Reaction ConditionProduct ClassPotential for Complexity
(R)-4-Chloro-1-(4-cyanophenyl)-1-oxobutane1. NaBH4, CeCl3; 2. Protection of OHChiral γ-chloro alcoholIntroduction of a second stereocenter.
(S)-4-Chloro-1-(4-cyanophenyl)-1-oxobutaneNaN3, DMFChiral γ-azido ketonePrecursor for chiral amines and heterocycles.
(R)-4-Chloro-3-hydroxy-1-(4-cyanophenyl)-1-oxobutane1. Acylation of OH; 2. Nucleophilic substitution of ClDiastereomerically enriched esters and ethersExploration of structure-activity relationships.
(S)-4-Chloro-1-(4-cyanophenyl)-1-oxobutaneH2, Raney NiChiral 4-chloro-1-(4-(aminomethyl)phenyl)-1-oxobutaneAmine functionalization for conjugation.

These pathways highlight the utility of chiral this compound and its analogs as key intermediates in the construction of a diverse library of complex, enantiomerically enriched molecules for various scientific investigations.

Chemical Reactivity and Derivatization Studies of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Reactivity of the Butanone Carbonyl Moiety

The carbonyl group in 4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a key site for nucleophilic addition and reduction reactions. The electron-withdrawing nature of the 4-cyanophenyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Reduction Reactions: The ketone can be readily reduced to a secondary alcohol, yielding 4-chloro-1-(4-cyanophenyl)butan-1-ol. This transformation can be achieved using a variety of reducing agents.

Reducing AgentProductReaction Conditions
Sodium borohydride (NaBH4)4-chloro-1-(4-cyanophenyl)butan-1-olMethanol or ethanol, room temperature
Lithium aluminum hydride (LiAlH4)4-(4-(aminomethyl)phenyl)-4-chlorobutan-1-olDiethyl ether or THF, followed by aqueous workup

Note: Lithium aluminum hydride will also reduce the cyano group.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols, introducing a new carbon-carbon bond. For instance, reaction with methylmagnesium bromide would yield 4-chloro-2-(4-cyanophenyl)pentan-2-ol.

Transformations Involving the Chlorinated Alkyl Chain

The presence of a primary alkyl chloride at the terminus of the butanoyl chain provides a reactive handle for both nucleophilic substitution and elimination reactions.

The chlorine atom can be displaced by a wide array of nucleophiles to introduce new functional groups. These reactions typically proceed via an SN2 mechanism.

NucleophileProduct
Azide (N3-)4-Azido-1-(4-cyanophenyl)-1-oxobutane
Iodide (I-)1-(4-Cyanophenyl)-4-iodo-1-oxobutane
Amines (RNH2, R2NH)4-(Substituted-amino)-1-(4-cyanophenyl)-1-oxobutane
Thiolates (RS-)1-(4-Cyanophenyl)-4-(alkylthio)-1-oxobutane
Cyanide (CN-)1,5-Dicyano-1-phenyl-1-pentanone

These substitution reactions are foundational for building more complex molecular architectures from the parent compound.

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, leading to the formation of an α,β-unsaturated ketone. This dehydrochlorination reaction results in the formation of 1-(4-cyanophenyl)but-3-en-1-one.

BaseProduct
Potassium tert-butoxide1-(4-Cyanophenyl)but-3-en-1-one
Sodium hydride1-(4-Cyanophenyl)but-3-en-1-one
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-(4-Cyanophenyl)but-3-en-1-one

Chemical Modifications of the Cyano Group

The cyano group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 4-(4-chlorobutanoyl)benzamide, while complete hydrolysis affords the carboxylic acid, 4-(4-chlorobutanoyl)benzoic acid.

Reduction: The cyano group can be reduced to a primary amine, yielding 4-(4-chlorobutanoyl)benzylamine. Strong reducing agents like lithium aluminum hydride are typically required for this transformation. Catalytic hydrogenation can also be employed, often with catalysts such as Raney nickel or platinum oxide, though this may also affect the carbonyl group.

Cycloaddition: The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with an azide, such as sodium azide in the presence of a Lewis acid, can form a tetrazole ring, yielding 4-chloro-1-(4-(1H-tetrazol-5-yl)phenyl)-1-oxobutane.

Condensation: While less common for aromatic nitriles, condensation reactions are a possibility. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could be envisioned if the chloro group were first converted to another nitrile, followed by cyclization to form a five- or six-membered ring.

Functionalization and Derivatization Strategies for Analytical Applications

Functionalization and derivatization are critical strategies in analytical chemistry to modify an analyte's chemical structure to make it more suitable for separation and detection. libretexts.org For a molecule like this compound, which possesses both a ketone and a chloroalkane functional group, these strategies can be employed to introduce chromophores, fluorophores, or electroactive moieties, thereby significantly improving the sensitivity and selectivity of analytical methods such as high-performance liquid chromatography (HPLC). greyhoundchrom.com

Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). libretexts.org The choice between these two approaches depends on factors such as the stability of the derivative, the reaction kinetics, and the presence of interfering substances in the sample matrix. chromatographytoday.com

Pre-column Derivatization:

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. libretexts.org This approach offers several advantages, including flexibility in reaction conditions (time, temperature, and pH) and the ability to remove excess reagent before analysis, which can reduce background noise and improve sensitivity. libretexts.org

For the ketone group in this compound, a common pre-column derivatization strategy involves reaction with hydrazine-based reagents to form stable hydrazones. One of the most widely used reagents for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netauroraprosci.com The resulting DNPH derivative is highly conjugated and exhibits strong UV absorbance, making it readily detectable. Another reagent that has been successfully used for the pre-column derivatization of ketones is p-nitrobenzene diazonium fluoroborate. nih.gov

The chloroalkane group can also be targeted for pre-column derivatization. For instance, alkyl halides can be derivatized with polymer-immobilized 8-amino-2-naphthoxide, which introduces a fluorescent naphthyl group, allowing for highly sensitive fluorescence detection. oup.com

Functional GroupDerivatizing ReagentDerivative FormedDetection MethodKey Advantages
Ketone2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UVStable derivative, strong UV absorbance. researchgate.netauroraprosci.com
Ketonep-Nitrobenzene diazonium fluoroborateAzo dyeHPLC-UVGood linearity and sensitivity. nih.gov
ChloroalkanePolymer-immobilized 8-amino-2-naphthoxideN-alkylated naphthylamineHPLC-FluorescenceHigh sensitivity (ppb to sub-ppb range). oup.com

Post-column Derivatization:

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. pickeringlabs.com This technique is advantageous when the derivatives are unstable or when the derivatization reaction is rapid. chromatographytoday.com It also avoids the potential for multiple derivative products from a single analyte, as the separation has already occurred. chromatographytoday.com

For the chloroalkane functionality of this compound, post-column derivatization is a viable option, particularly with reagents that exhibit fast reaction kinetics. The use of reagents like polymer-immobilized 8-amino-2-naphthoxide can be adapted for on-line post-column reactions, provided the reaction is sufficiently rapid. oup.com

Functional GroupDerivatizing ReagentDetection MethodKey Advantages
ChloroalkaneFast-reacting nucleophiles (e.g., adapted 8-amino-2-naphthoxide)HPLC-FluorescenceAnalysis of unstable derivatives, automation-friendly. chromatographytoday.comoup.com

Trace analysis often requires highly selective derivatization methods to minimize interference from matrix components and to achieve the lowest possible detection limits. Selective derivatization targets a specific functional group with a reagent that imparts a highly responsive signal for a particular detector.

For the ketone group of this compound, while DNPH is a common reagent, other reagents can offer enhanced selectivity and sensitivity, particularly for fluorescence or mass spectrometry detection. ddtjournal.com For instance, hydrazine-based reagents incorporating a fluorescent tag can significantly lower detection limits compared to UV-based methods.

For the chloroalkane group, selective derivatization can be achieved using reagents that are specific for alkyl halides and introduce a moiety suitable for highly sensitive detection. The use of fluorescent labeling reagents is a common strategy in trace analysis. tcichemicals.com For example, derivatization with a reagent that introduces a highly fluorescent group allows for detection at picomole or even femtomole levels.

Functional Group TargetedDerivatization StrategyReagent ExampleDetection EnhancementApplication in Trace Analysis
KetoneIntroduction of a fluorophoreDansylhydrazineFluorescence DetectionEnables highly sensitive detection of carbonyl compounds in complex matrices.
KetoneIntroduction of a chargeable moietyGirard's Reagents (e.g., Girard's Reagent T)LC-MS/MSImproves ionization efficiency in electrospray ionization, leading to lower detection limits. ddtjournal.com
ChloroalkaneNucleophilic substitution with a fluorescent tagN-methyl-acridone-9-thioglycolic acid hydrazideFluorescence DetectionAllows for the determination of trace levels of alkylating agents.
ChloroalkaneIon-pairing with a chromophoric or fluorophoric counter-ion-UV or Fluorescence DetectionCan be used to indirectly detect the analyte by monitoring the counter-ion.

By carefully selecting the derivatization strategy and reagent, it is possible to develop highly sensitive and selective analytical methods for the determination of this compound in various samples.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

A ¹H NMR spectrum of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane would be expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing cyano and carbonyl groups. The protons of the butane chain would be found in the upfield region. Specifically, the methylene group adjacent to the carbonyl group would be the most deshielded among the aliphatic protons, followed by the methylene group adjacent to the chlorine atom. The central methylene group would be the most shielded.

The multiplicity, or splitting pattern, of each signal would reveal the number of neighboring protons, following the n+1 rule. For instance, the protons on the aromatic ring would likely show a complex splitting pattern, characteristic of a para-substituted benzene ring. The aliphatic protons would exhibit triplet or multiplet patterns based on their adjacent methylene groups. The integration of each signal would correspond to the number of protons it represents.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H 7.8 - 8.2 m - 4H
-CH₂- (adjacent to C=O) 3.0 - 3.4 t - 2H
-CH₂- (central) 2.0 - 2.4 m - 2H
-CH₂- (adjacent to Cl) 3.6 - 4.0 t - 2H

Note: This is a hypothetical data table. Actual experimental values are required for a definitive analysis.

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each chemically unique carbon atom would produce a distinct signal. The carbonyl carbon would be significantly deshielded, appearing at the lowest field (around δ 190-200 ppm). The carbons of the aromatic ring would resonate in the δ 120-140 ppm region, with the carbon attached to the cyano group and the carbon attached to the carbonyl group showing distinct shifts. The nitrile carbon would also have a characteristic chemical shift. The aliphatic carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 195 - 205
Aromatic-C (quaternary) 135 - 145
Aromatic-CH 128 - 135
C≡N 115 - 125
-CH₂- (adjacent to C=O) 35 - 45
-CH₂- (central) 20 - 30
-CH₂- (adjacent to Cl) 40 - 50

Note: This is a hypothetical data table. Actual experimental values are required for a definitive analysis.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the butane chain and the coupling relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the butanoyl chain to the cyanophenyl ring and for assigning the quaternary carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement would allow for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₁H₁₀ClNO. Analysis of the fragmentation pattern in the MS/MS spectrum would provide further structural information. Key fragment ions would be expected from the cleavage of the butanoyl chain, such as the loss of the chloropropyl group or the formation of the 4-cyanobenzoyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of impurities and degradation products in chemical substances like this compound. nih.gov The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample would be injected into the GC system, where it is vaporized. The individual components of the mixture are then separated as they travel through a capillary column, based on their volatility and interaction with the column's stationary phase. For this compound and its potential process-related impurities, a common approach would involve using a DB-5ms fused silica (B1680970) capillary column with helium as the carrier gas. scielo.br A programmed temperature gradient, for instance, starting at a lower temperature and ramping up, ensures the sequential elution of compounds with different boiling points. scielo.br

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment into a unique pattern of charged ions. scielo.br The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing these fragmentation patterns to spectral libraries or by interpreting the fragmentation, the identity of the parent compound and any co-eluting impurities can be determined with high confidence. This technique is particularly crucial for identifying and quantifying genotoxic impurities (GTIs) that may be present at trace levels (ppm). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. masterorganicchemistry.com The resulting IR spectrum displays these absorptions as peaks, providing direct evidence for the compound's key structural features.

The analysis of the spectrum is typically divided into two main areas: the functional group region (4000-1200 cm⁻¹) and the fingerprint region (1200-700 cm⁻¹). libretexts.org The functional group region contains characteristic peaks for major bonds, while the fingerprint region contains a complex pattern of peaks unique to the molecule as a whole. libretexts.org For this compound, several distinct peaks are expected. masterorganicchemistry.comlibretexts.orgyoutube.com

Key Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium to Weak
Aliphatic C-H Stretch < 3000 (approx. 2850-3000) Medium
Cyano (C≡N) Stretch ~2230 Sharp, Medium
Ketone (C=O) Stretch ~1690 Strong, Sharp
Aromatic C=C Stretch (in-ring) ~1600 and ~1475 Medium to Weak

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov It is used to analyze the structure of crystalline derivatives of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous and highly accurate three-dimensional structural information. nih.gov To perform this analysis, a suitable, high-quality single crystal of a derivative of this compound must first be grown. This is often the most challenging step in the process. nih.gov

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms within its crystal lattice. mdpi.com By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom. researchgate.net This yields critical data such as bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration in the solid state. mdpi.com SC-XRD is the primary method for determining the absolute configuration of chiral molecules. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a diffraction pattern that is an average of all possible crystal orientations. This pattern is a unique fingerprint for a specific crystalline phase or polymorph. researchgate.net

The technique is invaluable for identifying crystalline phases, determining the purity of a crystalline sample, and detecting different polymorphic forms of a substance. researchgate.neticdd.com For this compound, PXRD would be used to confirm that a synthesized batch consists of a single, consistent crystalline form and to check for the presence of any crystalline impurities. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), can be compared against a reference database or a pattern calculated from SC-XRD data to confirm the material's identity and phase purity. researchgate.net

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in pharmaceutical and chemical analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating an HPLC method is crucial for the reliable quantification of this compound and its impurities. nih.govpensoft.net A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically preferred. researchgate.net

Method Development involves selecting the optimal conditions for chromatographic separation. This includes:

Column: A C18 column is a common choice for separating moderately polar compounds. nih.govresearchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate or formate buffer) is used. nih.govpensoft.net The pH of the buffer and the ratio of the solvents are adjusted to achieve the best separation. researchgate.net

Detection: A UV/VIS detector is typically employed, set to a wavelength where the analyte exhibits strong absorbance, often around 225-254 nm for compounds containing a phenyl ring. pensoft.netresearchgate.net

Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing composition) elution. nih.govpensoft.net

Method Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and fit for its intended purpose. nih.govpensoft.net Key validation parameters include:

Typical HPLC Validation Parameters

Parameter Description Common Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). Peak purity analysis, resolution between peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r or r²) ≥ 0.999. nih.gov
Accuracy The closeness of test results to the true value, often determined by recovery studies. Recovery typically between 98.0% and 102.0%. nih.gov
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). researchgate.net | RSD of results should remain within acceptable limits. |

This validated HPLC method can then be used for routine quality control, stability studies, and the analysis of impurities related to this compound. nih.govresearchgate.net

Trace-Level Detection of Related Impurities via LC-ICP-MS

The hyphenated technique of Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) offers exceptional sensitivity and specificity for the detection and quantification of trace-level elemental impurities. thermofisher.comresearchgate.netnih.gov This method is particularly valuable in pharmaceutical analysis where even minute quantities of certain elements can impact the safety, efficacy, and stability of a drug substance. thermofisher.comnih.gov For a compound such as this compound, LC-ICP-MS is employed to identify and quantify elemental impurities that may have been introduced during the synthetic process or from contact with manufacturing equipment. thermofisher.com

The primary advantage of coupling LC with ICP-MS is the ability to perform speciation analysis, which involves separating different chemical forms of an element before detection. chemetrix.co.zaqps.com While ICP-MS provides the elemental composition, it does not, on its own, differentiate between various organometallic species or oxidation states. The preceding chromatographic separation by LC resolves this, ensuring that the elemental signature is linked to a specific impurity compound.

In the context of this compound, the synthesis may involve the use of metal catalysts. For instance, palladium (Pd), platinum (Pt), rhodium (Rh), or ruthenium (Ru) are common catalysts in cross-coupling reactions often used to form carbon-carbon or carbon-heteroatom bonds present in such molecules. Residual amounts of these catalysts can remain in the final product. LC-ICP-MS is an ideal technique for quantifying these residual metals, often at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. chemetrix.co.za

The analysis begins with sample preparation, which typically involves digesting the organic compound in concentrated acid to break down the matrix or, for some applications, simple dilution in a suitable organic solvent. qps.comnih.govyoungin.com The prepared sample is then injected into the LC system. As the separated compounds elute from the column, they are introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the elements within each eluting compound. thermofisher.com The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for highly sensitive and element-specific detection. thermofisher.com

Modern ICP-MS instruments are equipped with collision/reaction cells to mitigate polyatomic interferences, which can be a significant challenge when analyzing complex organic matrices. sepscience.com For example, when analyzing a chlorinated compound like this compound, the presence of chlorine and carbon can lead to interferences from species like ArC+ on arsenic (As) or ClO+ on vanadium (V). The use of a collision gas like helium effectively removes these interferences, ensuring accurate quantification of trace elements. sepscience.com

Research Findings & Data

A study focusing on the purity of a batch of this compound might investigate the presence of residual catalyst metals and other elemental impurities of toxicological concern, as outlined by guidelines such as ICH Q3D. sepscience.com The LC-ICP-MS method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Below are representative data tables illustrating the type of results obtained from such an analysis.

Table 1: LC-ICP-MS Method Parameters for Impurity Analysis

Parameter Value
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase Gradient: Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
ICP-MS Instrument Agilent 7900 ICP-MS or similar chemetrix.co.za
RF Power 1550 W
Plasma Gas Flow 15 L/min
Collision Cell Gas Helium

The selection of isotopes is critical to avoid isobaric interferences and achieve the best possible detection limits.

Table 2: Quantification of Residual Catalyst Impurities

Element Isotope Monitored Limit of Detection (LOD) (µg/kg) Limit of Quantification (LOQ) (µg/kg) Concentration in Batch XYZ (µg/kg)
Palladium (Pd) 105Pd 0.5 1.5 25.3
Platinum (Pt) 195Pt 0.2 0.6 < LOQ
Rhodium (Rh) 103Rh 0.1 0.3 1.8

The results in Table 2 indicate the presence of palladium and rhodium residues from the synthesis, with palladium being the more significant impurity. The concentrations are well above the detection limits, allowing for reliable quantification.

Table 3: Screening for Other Toxic Elemental Impurities (ICH Q3D Class 1 & 2A)

Element Isotope Monitored Limit of Detection (LOD) (µg/kg) Concentration in Batch XYZ (µg/kg)
Arsenic (As) 75As 0.1 0.5
Cadmium (Cd) 111Cd 0.1 < LOD
Mercury (Hg) 202Hg 0.2 < LOD

Computational and Theoretical Chemistry Studies of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles, providing insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict a molecule's ground-state geometry and various electronic properties. nih.gov For 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve geometry optimization to find the lowest energy conformation of the molecule. researchgate.netscielo.org.mx

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. scielo.org.mx

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This data is hypothetical and represents typical output from a DFT calculation.

Parameter Bond/Atoms Calculated Value
Bond Length C=O (carbonyl) 1.22 Å
C≡N (nitrile) 1.16 Å
C-Cl (chloroalkane) 1.80 Å
Bond Angle C-C(O)-C 119.5°
C-C≡N 179.1°

| Dihedral Angle | C(aromatic)-C(aromatic)-C(O)-C | 25.4° |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound This data is hypothetical and represents typical output from a DFT calculation.

Property Calculated Value
Energy of HOMO -6.8 eV
Energy of LUMO -2.1 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. For this compound, strong characteristic peaks would be predicted for the carbonyl (C=O) stretch (around 1690 cm⁻¹) and the nitrile (C≡N) stretch (around 2230 cm⁻¹). pressbooks.pub

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be correlated with experimental spectra to assign specific signals to each nucleus in the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This data is hypothetical and serves to demonstrate the application of predictive calculations.

Spectrum Parameter Predicted Value Typical Experimental Value
IR Carbonyl (C=O) Stretch 1715 cm⁻¹ (scaled) 1690 cm⁻¹
Nitrile (C≡N) Stretch 2260 cm⁻¹ (scaled) 2230 cm⁻¹
¹³C NMR Carbonyl Carbon 198.5 ppm 197.0 ppm
Nitrile Carbon 119.2 ppm 118.5 ppm
¹H NMR Aromatic Protons 7.8 - 8.1 ppm 7.7 - 8.0 ppm
-CH₂- (alpha to C=O) 3.1 ppm 3.0 ppm

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, particularly docking, is a key computational tool for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. researchgate.net This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Enzyme-Substrate Docking and Enantioselectivity Prediction

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the interaction using a scoring function, which estimates the binding affinity. e-nps.or.kr For this compound, which could act as an inhibitor for various enzymes like kinases or reductases, docking would predict its preferred orientation (pose) within the active site.

Since the carbon atom alpha to the carbonyl group is a stereocenter if substituted, or a prochiral center for reduction, enantioselectivity is an important consideration. Docking can be used to predict this by separately docking both the (R)- and (S)-enantiomers of a derivative (or the pro-R and pro-S faces of the ketone) into the enzyme's active site. The enantiomer that achieves a more stable binding pose with a lower (more favorable) docking score is predicted to be the preferred substrate or inhibitor. nih.gov

Table 4: Hypothetical Docking Scores for Enantiomers Against a Target Enzyme This data is illustrative of an enantioselectivity prediction study.

Compound Enantiomer Target Enzyme Predicted Docking Score (kcal/mol) Predicted Preferred Enantiomer
(R)-enantiomer Carbonyl Reductase -7.8 Yes

Ligand-Protein Interaction Analysis (e.g., H-bonding, π-stacking)

After a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions responsible for binding. nih.gov Key interactions include:

Hydrogen Bonding: The carbonyl oxygen of this compound is a strong hydrogen bond acceptor and would likely interact with hydrogen bond donor residues in the active site, such as the backbone N-H of an amino acid or the side chains of serine, threonine, or lysine. hu.edu.josemanticscholar.org

π-Stacking and π-Cation Interactions: The electron-rich cyanophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The butyl chain and the aromatic ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket. biorxiv.org

Analyzing these interactions provides a detailed molecular basis for the ligand's affinity and selectivity for its target. rsc.org

Table 5: Hypothetical Ligand-Protein Interactions for this compound This table illustrates the type of detailed interaction analysis derived from a docking study.

Interaction Type Ligand Group Protein Residue Distance (Å)
Hydrogen Bond Carbonyl Oxygen Serine 142 (Side Chain -OH) 2.1
π-π Stacking Cyanophenyl Ring Phenylalanine 280 (Side Chain) 3.8

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. mdpi.com This involves synthesizing and testing various derivatives to understand how chemical modifications affect biological activity. frontiersin.org

Based on the SAR data from a series of active derivatives, a pharmacophore model can be developed. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net This model then serves as a 3D query to screen large chemical databases for novel compounds with different core structures but the same essential features, potentially leading to the discovery of new drug candidates. nih.govnih.gov For derivatives of this compound, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl), an aromatic ring feature, and a hydrophobic feature. mdpi.commdpi.com

Table 6: Illustrative SAR Data for Derivatives of this compound This hypothetical data demonstrates how structural changes can influence biological activity (e.g., inhibitory concentration).

Compound R1 (Position 4 of phenyl) R2 (Terminal group of chain) IC₅₀ (nM)
Parent Compound -CN -Cl 150
Derivative 1 -NO₂ -Cl 125
Derivative 2 -OCH₃ -Cl 850
Derivative 3 -CN -F 140

| Derivative 4 | -CN | -OH | 320 |

From this hypothetical SAR, one might conclude that an electron-withdrawing group on the phenyl ring is favorable for activity, while a bulky, electron-donating group is detrimental. It also suggests that a terminal chloro or fluoro group on the alkyl chain is preferred over a hydroxyl group.

Computational Elucidation of Reaction Mechanisms

Computational and theoretical chemistry studies serve as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to observe experimentally. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the mechanism of its synthesis, primarily through the Friedel-Crafts acylation of cyanobenzene with 4-chlorobutyryl chloride, can be understood through theoretical investigations of analogous systems.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in detailing the stepwise mechanism of this transformation. These studies generally concur on a multi-step pathway involving the formation of a key electrophilic species, its subsequent attack on the aromatic ring, and the final restoration of aromaticity.

The reaction typically proceeds through the following key stages, as supported by computational models of Friedel-Crafts acylation reactions involving similar aromatic compounds researchgate.netnih.gov:

Formation of the Acylium Ion: The first and often rate-determining step is the reaction between the acyl halide (4-chlorobutyryl chloride) and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). Computational studies indicate that the Lewis acid coordinates to the carbonyl oxygen and facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion researchgate.net.

Formation of the σ-Complex (Wheland Intermediate): The electron-rich aromatic ring of cyanobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or Wheland intermediate. DFT calculations on similar acylation reactions have detailed the structure and stability of this intermediate researchgate.netnih.gov.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, often the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

The following interactive table summarizes the conceptual energetic profile for a typical Lewis acid-catalyzed Friedel-Crafts acylation reaction, based on findings from DFT studies of similar aromatic systems. The values are illustrative and represent the relative energy changes during the reaction pathway.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1 Reactants (Aromatic + Acyl Chloride + Catalyst)0Starting materials in their ground state.
2 Transition State 1 (TS1)+15 to +25Energy barrier for the formation of the acylium ion. This is often the rate-determining step. researchgate.net
3 Acylium Ion Intermediate+5 to +10The highly reactive electrophile formed after the cleavage of the C-Cl bond in the acyl chloride.
4 Transition State 2 (TS2)+10 to +20Energy barrier for the attack of the aromatic ring on the acylium ion to form the σ-complex.
5 σ-Complex (Wheland Intermediate)-5 to +5The resonance-stabilized carbocation intermediate.
6 Transition State 3 (TS3)+2 to +8Energy barrier for the deprotonation of the σ-complex to restore aromaticity.
7 Products (Acylated Aromatic + HCl + Catalyst)-10 to -20The final, thermodynamically more stable products of the reaction.

Note: The energy values are conceptual and intended to illustrate the general energetic profile of a Friedel-Crafts acylation reaction as elucidated by computational studies on analogous systems.

These computational models provide a detailed, molecular-level understanding of the reaction mechanism, complementing experimental observations and aiding in the optimization of reaction conditions for the synthesis of compounds like this compound.

Applications of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane in Complex Molecular Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Chloro-1-(4-cyanophenyl)-1-oxobutane holds significant potential as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct, documented syntheses of commercial drugs starting from this specific compound are not extensively reported in publicly available literature, its structural motifs are present in several important classes of therapeutic agents, particularly antihistamines. nih.gov

The synthesis of second-generation H1 receptor antagonists, such as Cetirizine, often involves intermediates that are structurally analogous to this compound. researchgate.netresearchgate.net For instance, a common precursor for Cetirizine is 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. asianpubs.org The 4-chlorophenyl group is a key pharmacophore in this class of drugs. It is plausible that this compound could be chemically modified to generate such critical intermediates. For example, the ketone functionality could be reduced, and the cyano group could be hydrolyzed or otherwise transformed to facilitate the construction of the final drug scaffold.

The chloroalkane chain offers a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing fragments, which are ubiquitous in APIs. google.com This versatility makes it an attractive starting material for the exploratory synthesis of new chemical entities with potential therapeutic value. The table below outlines a hypothetical synthetic utility of the compound in the context of known API synthesis.

API Class Relevant Structural Moiety Potential Synthetic Transformation of this compound
Antihistamines (e.g., Cetirizine)4-Chlorobenzhydryl groupReduction of the ketone and conversion of the cyano group to a carboxylic acid, followed by coupling with a suitable piperazine derivative.
Quinolizidine AlkaloidsFused bicyclic amine coreThe butanoyl chain can be utilized in cyclization reactions to form heterocyclic systems.

Building Block for Agrochemicals and Specialty Chemicals

The general strategy in agrochemical design involves the synthesis of a library of compounds with systematic variations to identify molecules with optimal efficacy and safety profiles. The reactivity of the chloro group allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space.

As a specialty chemical, this compound can be used in applications where the introduction of a photoactive or polarizable cyanophenyl group is desired. Its utility extends to the synthesis of dyes, liquid crystals, and other advanced materials where the electronic properties of the cyanophenyl moiety can be exploited.

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound, with its ketone and chloro functionalities, is an excellent starting material for the synthesis of a wide variety of heterocyclic systems.

Pyrazoles and their partially saturated analogs, pyrazolines, are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. researchgate.net While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one.

Alternatively, the Paal-Knorr synthesis provides a route to pyrroles from 1,4-dicarbonyl compounds, and with modifications, can be adapted for other heterocycles. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in The ketone group in this compound can react with a variety of reagents to form intermediates suitable for cyclization into pyrazole rings.

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. firsthope.co.insynarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. nih.govcutm.ac.in The chloro group in this compound is not in the alpha position to the ketone. However, halogenation at the alpha-position can be readily achieved, thus converting it into a suitable precursor for the Hantzsch synthesis.

Furthermore, the chloroalkane chain can react with thiourea to form thiouronium salts, which can then undergo further reactions to form various sulfur-containing heterocycles.

Annulation reactions are ring-forming reactions that are fundamental to the synthesis of polycyclic and fused heterocyclic systems. The Robinson annulation, a powerful method for the formation of six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgunacademy.combyjus.comchemistrysteps.com The ketone functionality in this compound can serve as the Michael donor after deprotonation at the alpha-carbon, reacting with an α,β-unsaturated ketone to initiate the annulation cascade. This approach can be used to construct fused carbocyclic rings, which can be further elaborated into more complex structures like naphthalenes.

For the synthesis of fused heterocyclic systems such as pyrazolo[4,3-b]pyridines and indazoles, the butanoyl chain can be functionalized to introduce the necessary reactive groups for cyclization onto a pre-existing or simultaneously formed pyrazole or benzene ring. The aza-Robinson annulation is a variation that can lead to fused nitrogen-containing heterocycles. nih.gov

The following table summarizes some of the key heterocyclic syntheses where this compound can be a valuable precursor.

Heterocyclic System Key Synthetic Method Role of this compound
PyrazoleKnorr Pyrazole SynthesisCan be converted to a 1,3-dicarbonyl precursor.
ThiazoleHantzsch Thiazole SynthesisCan be α-halogenated to form a suitable α-haloketone.
Fused Ring SystemsRobinson AnnulationThe ketone can act as a Michael donor.

Potential in Polymer and Advanced Material Science

The unique combination of functional groups in this compound also suggests its potential utility in polymer and advanced material science. The ketone, chloro, and cyano groups can all participate in various polymerization reactions. nih.govacs.org

The chloro group can be involved in polycondensation reactions, for example, by reacting with a diol or a diamine to form polyesters or polyamides, respectively. gdckulgam.edu.inmelscience.comfarabi.universitytaylorandfrancis.comyoutube.com The ketone functionality can be a site for polymer modification or can be incorporated into the polymer backbone. Polymers with ketone side chains are versatile precursors for further functionalization. nih.govacs.org

The cyano group is known to participate in radical polymerization of vinyl monomers like cyanoacrylates. nih.govpcbiochemres.com While this compound is not a vinyl monomer, it could be chemically modified to introduce a polymerizable double bond. Furthermore, the cyanophenyl group has interesting electronic properties and can be used to create coordination polymers with specific optical or electronic characteristics. nih.gov The cyano group can also undergo C-CN bond activation in the presence of a metal catalyst, opening up possibilities for novel polymerization pathways. snnu.edu.cn

The potential polymerization reactions involving the functional groups of this compound are outlined in the table below.

Functional Group Type of Polymerization Potential Polymer Class
ChloroPolycondensationPolyesters, Polyamides
KetonePolymer Modification/Backbone InclusionFunctionalized Polymers
CyanoRadical Polymerization (after modification)Vinyl Polymers
CyanoCoordination PolymerizationCoordination Polymers

Integration into Functional Polymers and Monomers

The dual reactivity of this compound allows for its incorporation into polymeric structures, leading to materials with enhanced properties. The chlorobutyl group can serve as an initiation site for polymerization reactions or as a point of attachment to pre-existing polymer backbones.

The 4-cyanophenyl group plays a crucial role in defining the properties of the resulting polymers. The strong dipole moment of the nitrile group can enhance intermolecular interactions, leading to improved thermal stability and mechanical strength. Furthermore, the cyanophenyl moiety is known to be photoactive and can be utilized in the design of fluorescent polymers. Research on phenylhydrazone derivatives containing a 4-cyanophenyl group has shown that these molecules exhibit intense solid-state fluorescence. mdpi.comresearchgate.net When embedded into polymer matrices like poly(N-vinylpyrrolidone) (PVP) and polystyrene (PS), the fluorescence properties can be modulated, and the thermal stability of the fluorescence can be significantly enhanced. mdpi.com

The synthesis of functional monomers derived from this compound can be envisioned through the reaction of the chloro group with a polymerizable moiety, such as an acrylic or styrenic derivative. The resulting monomer, containing the cyanophenyl group, can then be polymerized or copolymerized to yield a range of functional polymers with applications in optoelectronics and sensing.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Properties
Graft CopolymersAttachment of the compound to the polymer backbone via the chloro group.Enhanced thermal stability, tunable fluorescence.
Block CopolymersUse as an initiator for controlled polymerization.Self-assembly into ordered nanostructures.
Functional HomopolymersConversion to a monomer and subsequent polymerization.High refractive index, specific solvent compatibility.

Role in Nanocomposite and Supramolecular Chemistry

The structural features of this compound lend themselves to the construction of ordered nanoscale materials and complex supramolecular assemblies.

In the context of nanocomposites , the cyanophenyl group can act as a surface modifier for inorganic nanoparticles. The polar nitrile group can interact with the surface of metal oxides or other nanoparticles, facilitating their dispersion within a polymer matrix and improving the interfacial adhesion between the organic and inorganic phases. This can lead to nanocomposite materials with enhanced mechanical, thermal, and optical properties.

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The 4-cyanophenyl group is a key player in directing such assemblies through dipole-dipole interactions and π-π stacking. Studies on molecular complexes of 4-cyanophenylboronic acid have demonstrated the formation of intricate networks, including stacked layers and helical chains, driven by interactions involving the cyano group. nih.govnih.gov Similarly, this compound can be utilized as a building block in the design of liquid crystals, organogels, and other supramolecular materials where the cyanophenyl moiety directs the self-assembly process.

Table 2: Supramolecular Interactions Involving the 4-Cyanophenyl Moiety

Interaction TypeDescriptionResulting Structure
Dipole-DipoleElectrostatic attraction between the positive carbon and negative nitrogen of the nitrile group.Ordered packing in the solid state.
π-π StackingNon-covalent interaction between the aromatic rings of the cyanophenyl groups.Formation of columnar or layered structures.
Hydrogen BondingIf other functional groups are present, the nitrile nitrogen can act as a hydrogen bond acceptor.Directional and specific molecular recognition.

Development of Lipid Synthesis Modulators

While direct studies on this compound as a lipid synthesis modulator are not extensively documented, the chemical motifs present in the molecule suggest a potential for interaction with biological systems involved in lipid metabolism. Ketone bodies, which share the ketone functional group, are known to play multi-dimensional roles in fuel metabolism and signaling. nih.govnih.govcornell.edu

The lipophilic nature of the butyl chain combined with the polar cyanophenyl group could allow the molecule to interact with enzymes or receptors involved in lipid synthesis and transport. The cyanophenyl group, in particular, is a common feature in various biologically active molecules. For instance, cyanidin-3-O-glucoside, which contains a cyano group, has been shown to have a regulatory effect on lipid metabolism disorders. researchgate.net

Further research is warranted to explore the potential of this compound and its derivatives as modulators of lipid synthesis. This could involve screening for activity against key enzymes in fatty acid and cholesterol biosynthesis pathways. The reactive chloro group also provides a handle for the synthesis of a library of derivatives with modified properties to optimize potential biological activity.

Biological and Biomedical Research Perspectives of 4 Chloro 1 4 Cyanophenyl 1 Oxobutane and Its Analogs

Investigation of Metabolites and Impurities with Biological Relevance

The study of metabolites and impurities is a critical aspect of drug development and chemical safety assessment. For compounds like 4-chloro-1-(4-cyanophenyl)-1-oxobutane, this involves understanding how it might break down or what residual reactants might persist from its synthesis, and the potential biological impact of these related substances.

Genotoxic impurities (GTIs) are chemical substances that can damage DNA, potentially leading to mutations and cancer. Alkylating agents, such as alkyl halides, are a well-known class of GTIs that can be formed during the synthesis of active pharmaceutical ingredients (APIs). The 4-chlorobutane portion of the title compound is an alkylating functional group, raising the possibility that it or related substances could be genotoxic.

For instance, 4-chloro-1-butanol, a structurally similar compound, is recognized as a potential genotoxic impurity that may arise during drug synthesis. nih.gov The detection and quantification of such impurities are crucial, often requiring highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure they are below the threshold of toxicological concern. nih.gov Similarly, other alkyl halides like 4-chloro-1-bromobutane have been identified as genotoxic reagents used in pharmaceutical synthesis, highlighting the concern associated with this chemical class. ulisboa.pt The presence of such functional groups necessitates rigorous control and monitoring in manufacturing processes to mitigate any potential risk. researchgate.net

Table 1: Examples of Structurally Related Potential Genotoxic Impurities

Impurity Name Chemical Class Reason for Concern Analytical Method Example
4-Chloro-1-butanol Alkylating Agent Potential DNA damage. nih.gov LC-inductively coupled plasma-MS (LC-ICP-MS). nih.gov
4-Chloro-1-bromobutane Alkylating Agent Known genotoxic reagent in synthesis. ulisboa.pt Gas Chromatography-Mass Spectrometry (GC-MS)

The human exposome encompasses the totality of environmental exposures—from diet, consumer products, and the environment—that an individual experiences throughout their life. nih.gov Studying the exposome involves using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS), to perform a global, untargeted profiling of xenobiotics in human biological samples like blood and urine. nih.gov

While this compound is not a known natural metabolite, synthetic compounds and their byproducts can become part of the human exposome. If this compound were used in industrial processes or as an intermediate in the synthesis of consumer products, it or its metabolic products could potentially be detected in biomonitoring studies. These studies aim to identify a broad spectrum of environmental chemicals to understand the links between exposure and human health. nih.gov The development of HRMS has significantly expanded the ability to capture this wide range of environmental chemicals in exposome research. nih.gov

Characterization of Enzyme-Substrate Interactions for Asymmetric Catalysis

The asymmetric catalysis of prochiral ketones, such as this compound and its analogs, into optically active alcohols is a field of significant interest in biocatalysis. The stereochemical outcome of these enzymatic reductions is governed by the intricate and highly specific interactions between the enzyme's active site and the substrate molecule. A thorough characterization of these enzyme-substrate interactions is paramount for understanding the catalytic mechanism, explaining the observed stereoselectivity, and guiding protein engineering efforts to develop more efficient and selective biocatalysts.

The primary enzymes utilized for the asymmetric reduction of aromatic ketones are ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net These enzymes belong to superfamilies such as the aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). nih.gov Their catalytic activity relies on a cofactor, typically NADPH or NADH, which provides the hydride for the reduction of the carbonyl group. youtube.com The precise orientation of the substrate within the active site relative to the cofactor determines which face of the carbonyl is reduced, thereby dictating the chirality of the resulting alcohol.

Detailed research into the asymmetric reduction of substituted acetophenones, which are structural analogs of this compound, has elucidated the critical role of both electronic and steric factors in enzyme-substrate recognition and catalytic efficiency. For instance, studies on the enzymatic reduction of various mono-substituted acetophenones have shown that the reaction rates can be correlated with the electronic effects described by Hammett coefficients. rsc.org The nature and position of substituents on the aromatic ring influence the electron density of the carbonyl carbon, which in turn affects its susceptibility to nucleophilic attack by the hydride from the cofactor.

Molecular docking studies have proven to be an invaluable tool for visualizing and predicting the binding modes of substrates within the enzyme's active site. nih.gov These computational models can reveal key hydrogen bonding interactions between the substrate's carbonyl oxygen and catalytic triad (B1167595) residues (e.g., Serine, Tyrosine, and Lysine). nih.govchemrxiv.org Furthermore, these models can identify hydrophobic interactions between the substrate's aromatic and aliphatic moieties and the non-polar residues lining the active site pocket. The combination of these interactions anchors the substrate in a specific orientation that favors the production of one enantiomer over the other. For example, in the reduction of a ketone, the substrate is often positioned such that its aromatic portion forms hydrophobic interactions with residues in the binding pocket, while the carbonyl group is oriented towards the catalytic residues and the nicotinamide (B372718) moiety of the cofactor. nih.gov

Site-directed mutagenesis is a powerful experimental technique used to probe the function of specific amino acid residues and to engineer enzymes with improved properties. nih.gov By systematically replacing amino acids in the active site, researchers can investigate their roles in substrate binding, catalysis, and stereoselectivity. For example, mutagenesis of residues in the cofactor-binding domain can alter the enzyme's preference for NADH over NADPH. nih.gov More critically, mutations of residues within the substrate-binding pocket can have a profound impact on the enzyme's substrate specificity and enantioselectivity. Studies have shown that mutating residues near the substrate's substituents can even invert the enantiopreference of the enzyme, leading to the production of the opposite enantiomer with high enantiomeric excess. researchwithrutgers.comresearchgate.net This highlights the delicate balance of steric and electronic interactions that govern the stereochemical outcome of the reaction.

The following interactive data table summarizes findings from studies on the asymmetric reduction of various acetophenone (B1666503) analogs, illustrating the impact of enzyme choice and substrate structure on conversion and enantiomeric excess.

Enzyme SourceSubstrateConversion (%)Enantiomeric Excess (ee %)Product Configuration
Rhodotorula glutinisAcetophenone77>99(S)
Rhodotorula glutinis4-Chloroacetophenone->99(S)
Candida tenuis (xylose reductase)o-Chloroacetophenone>98>99(S)
Sporobolomyces salmonicolor (mutant)p-Chloroacetophenone-≥99(S)
Microbacterium sp.Acetophenone82>99(R)

Note: Data is compiled from various sources and is intended to be illustrative of general trends. Specific reaction conditions may vary. researchgate.netnih.govbohrium.comresearchgate.net

Environmental Fate and Impact Studies of Halogenated Butanone Derivatives

Environmental Persistence and Biodegradation of Chlorinated Organic Compounds

Chlorinated organic compounds are a diverse group of chemicals known for their stability and, consequently, their persistence in the environment. The presence of chlorine atoms in an organic molecule can significantly alter its physical, chemical, and biological properties, often leading to increased resistance to degradation.

Environmental Persistence:

The persistence of chlorinated organic compounds varies widely depending on the degree of chlorination, the structure of the parent molecule, and environmental conditions. Highly chlorinated compounds tend to be more resistant to breakdown. eurochlor.org For a compound like 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, the presence of a chlorine atom on the aliphatic butanone chain and a stable aromatic ring suggests a moderate to high potential for persistence. The aromatic ring, in particular, can confer significant resistance to both biotic and abiotic degradation processes.

Biodegradation Mechanisms:

Microbial degradation is a key process in the breakdown of organic pollutants. Microorganisms have evolved various enzymatic pathways to metabolize chlorinated compounds, although the rates can be slow. The biodegradation of chlorinated aromatics can occur under both aerobic and anaerobic conditions. eurochlor.org

Under aerobic conditions , microorganisms often employ oxygenases to initiate the degradation process by inserting oxygen atoms into the aromatic ring, leading to ring cleavage. eurochlor.org For chlorinated aliphatic chains, hydrolytic dehalogenases can replace a chlorine atom with a hydroxyl group. eurochlor.org

Under anaerobic conditions , the primary mechanism is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org This process is particularly important for highly chlorinated compounds. eurochlor.org The degradation of this compound would likely involve initial dehalogenation of the butanone chain, followed by the breakdown of the aromatic ring. The presence of the cyano group (C≡N) can also influence biodegradability, as nitriles can be enzymatically hydrolyzed to amides and then to carboxylic acids.

Research on the biodegradation of 4-chlorobiphenyl (B17849) has shown that bacteria can hydroxylate the chlorinated aromatic ring, leading to the formation of 4-chlorobenzoic acid as a major metabolite. researchgate.net Similarly, studies on chlorinated acetophenones have identified pathways involving the formation of chlorophenols and chlorocatechols. nih.gov These pathways suggest that the aromatic portion of this compound could be a primary site of microbial attack.

Table 1: General Biodegradation Mechanisms for Chlorinated Organic Compounds
ConditionPrimary MechanismKey EnzymesInitial Products (Examples)
AerobicOxidative AttackOxygenases, DehalogenasesCatechols, Phenols
AnaerobicReductive DechlorinationReductive DehalogenasesLower chlorinated congeners

Ecotoxicological Assessment Methodologies for Organic Pollutants

Ecotoxicological assessment aims to determine the potential adverse effects of chemical substances on ecosystems. For organic pollutants like halogenated butanone derivatives, this involves a range of standardized tests on various organisms.

The potential toxicity of this compound to aquatic and terrestrial life is a significant concern. Chlorinated aromatic compounds are known to exhibit toxicity, and the cyano group can also contribute to adverse effects by inhibiting cellular respiration. nih.goviloencyclopaedia.org

Aquatic Ecotoxicity:

Standard acute toxicity tests are often conducted on species such as fish (e.g., Danio rerio), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata). These tests determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or that causes a 50% inhibition of a biological function like growth or reproduction (EC50) over a short period (typically 24 to 96 hours). Chronic toxicity studies, which assess long-term effects at lower concentrations, are also crucial for understanding the full impact of a persistent compound. Aromatic amines, which can be metabolites of compounds containing cyano groups, are known to be hazardous to freshwater ecosystems. mdpi.com

Terrestrial Ecotoxicity:

For terrestrial ecosystems, ecotoxicity is assessed using organisms such as earthworms (Eisenia fetida), soil microorganisms, and various plant species. These tests evaluate effects on survival, growth, reproduction, and essential soil processes like nitrogen fixation and carbon mineralization.

While no specific ecotoxicity data for this compound were found, data for structurally related compounds can provide an indication of its potential hazard. For example, chlorinated anilines, which share the chlorinated aromatic feature, are known to be toxic to aquatic organisms. mdpi.com

Table 2: Illustrative Ecotoxicity Data for Related Aromatic Compounds
CompoundOrganismEndpointValue
4-ChloroanilineDaphnia magnaEC50 (48h)0.5 mg/L
3,4-DichloroanilineDanio rerioLC50 (96h)2.3 mg/L
AcrylonitrilePimephales promelasLC50 (96h)14.3 mg/L

Note: This table provides data for compounds with structural similarities to illustrate potential toxicity and does not represent data for this compound.

Analytical Methodologies for Environmental Monitoring and Contaminant Detection

The detection and quantification of trace levels of organic contaminants in environmental matrices such as water, soil, and air require sensitive and selective analytical methods. For a compound like this compound, which contains a ketone functional group and a chlorinated aromatic ring, chromatographic techniques coupled with mass spectrometry are the most suitable.

Sample Preparation:

Before instrumental analysis, the target analyte must be extracted from the environmental sample and concentrated. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): For water samples, using an organic solvent.

Solid-Phase Extraction (SPE): For water samples, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): For solid samples like soil and sediment.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. The butanone side chain of this compound makes it amenable to GC analysis. Mass spectrometry provides high selectivity and allows for the unambiguous identification and quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): HPLC is a versatile technique for a wide range of organic compounds, including those that are less volatile or thermally labile. For ketones and aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection by UV or mass spectrometry. epa.gov Modern techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer excellent sensitivity and selectivity. nih.gov

Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve the chromatographic behavior and detection of ketones in GC analysis. sigmaaldrich.com

Table 3: Common Analytical Techniques for Aromatic Ketones and Chlorinated Compounds
TechniqueDetectorTypical ApplicationAdvantages
GCMS, ECDVolatile and semi-volatile compounds in water, soil, airHigh resolution, established methods
HPLC/UHPLCMS/MS, UVWide range of polar and non-polar compounds in waterVersatility, high sensitivity with MS/MS

Emerging Research Directions and Future Outlook for 4 Chloro 1 4 Cyanophenyl 1 Oxobutane

Exploration of Novel Synthetic Pathways and Catalytic Systems

The primary route for the synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane and related structures is the Friedel-Crafts acylation. This classic organic reaction involves the acylation of an aromatic ring, in this case, benzonitrile, with an acyl halide, 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst.

Future research in this area is expected to focus on developing more efficient, sustainable, and selective catalytic systems for this transformation. Key areas of exploration include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and functionalized mesoporous silica (B1680970), could offer significant advantages over traditional homogeneous Lewis acids like aluminum chloride (AlCl₃). These solid catalysts are often more easily separated from the reaction mixture, reusable, and can exhibit higher selectivity, reducing the formation of unwanted byproducts. Research into tailoring the pore size and acidity of these materials could lead to optimized catalytic performance for the acylation of benzonitrile.

Green Chemistry Approaches: Efforts will likely be directed towards replacing hazardous solvents and catalysts with more environmentally benign alternatives. This could involve the use of ionic liquids or deep eutectic solvents as reaction media, which can enhance reaction rates and facilitate catalyst recycling. Furthermore, the development of catalytic systems based on abundant and non-toxic metals is a growing area of interest.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The application of flow chemistry to the Friedel-Crafts acylation for the synthesis of this compound could enable a more efficient and automated production process.

Catalytic System Potential Advantages Research Focus
Zeolites (e.g., HBEA) Reusability, high selectivity, reduced waste.Optimization of pore structure and acid site density for bulky reactants.
Functionalized Mesoporous Silica High surface area, tunable acidity.Development of novel functionalization strategies to enhance catalytic activity.
Ionic Liquids Non-volatile, potential for catalyst recycling.Screening for optimal ionic liquids that enhance reaction rates and selectivity.
Earth-Abundant Metal Catalysts Lower cost, reduced toxicity.Design of efficient catalysts based on iron, copper, or zinc.

Design and Development of Next-Generation Biologically Active Compounds

The structure of this compound contains key pharmacophoric features that make it an attractive starting point for the synthesis of novel, biologically active compounds. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, while the chloroalkyl chain provides a reactive handle for further molecular elaboration.

Emerging research is likely to leverage this scaffold to develop new therapeutic agents:

Enzyme Inhibitors: The cyanophenyl moiety is present in a number of approved drugs and clinical candidates, where it often acts as a key binding element in enzyme active sites. The reactive chlorine atom in this compound can be displaced by various nucleophiles to introduce new functional groups, allowing for the synthesis of a library of compounds to be screened for inhibitory activity against various enzymes implicated in diseases such as cancer and inflammation.

Receptor Modulators: The core structure can be modified to create ligands for a variety of cell surface and nuclear receptors. By systematically altering the substituents, it may be possible to develop selective agonists or antagonists for targets involved in metabolic or neurological disorders.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The this compound scaffold could be used to generate novel compounds with activity against drug-resistant bacteria or fungi. The introduction of heterocyclic moieties, a common strategy in antimicrobial drug design, can be readily achieved via the reactive chloro group.

Advanced Applications in Smart Materials and Nanotechnology

The functional groups present in this compound also lend themselves to applications in materials science and nanotechnology.

Functional Polymers: The ketone and nitrile functionalities can be incorporated into polymer backbones or as pendant groups to create materials with specific optical or electronic properties. The chloroalkyl chain can serve as an initiation site for controlled radical polymerization techniques, allowing for the synthesis of well-defined block copolymers. These materials could find applications in areas such as organic electronics or as responsive materials that change their properties in response to external stimuli.

Surface Modification of Nanoparticles: The molecule can be used to functionalize the surface of nanoparticles, such as gold or silica nanoparticles. The nitrile group can influence the electronic properties of the nanoparticle surface, while the chloro group provides a point of attachment for other molecules, including fluorescent dyes or targeting ligands for biomedical applications. This could lead to the development of novel nanosensors or targeted drug delivery systems.

Liquid Crystals: The rigid cyanophenyl group is a common mesogenic unit in liquid crystal design. By elaborating the structure of this compound, it may be possible to create new liquid crystalline materials with tailored phase behavior and electro-optical properties for use in display technologies.

Potential Application Key Structural Feature Emerging Research Direction
Functional Polymers Ketone, Nitrile, Chloroalkyl chainSynthesis of block copolymers for organic electronics.
Nanoparticle Functionalization Chloroalkyl chain, Cyanophenyl groupDevelopment of targeted drug delivery systems and nanosensors.
Liquid Crystals Cyanophenyl groupDesign of novel liquid crystalline materials for display technologies.

Integration with Machine Learning and AI for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and drug discovery. For a molecule like this compound, these computational tools can accelerate research and development in several ways:

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions for the synthesis of this compound, minimizing the number of experiments required and maximizing the yield and purity. researchgate.netbeilstein-journals.org These models can analyze complex relationships between variables such as catalyst type, solvent, temperature, and reaction time to identify the ideal synthetic protocol. researchgate.netbeilstein-journals.org

Predictive Toxicology and Bioactivity: AI models can predict the potential biological activity and toxicity of derivatives of this compound before they are synthesized. nih.govcreative-diagnostics.com This "in silico" screening can help to prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process. nih.govcreative-diagnostics.com

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties for a specific biological target. creative-diagnostics.com These models can explore vast chemical spaces to identify new drug candidates with improved efficacy and safety profiles. creative-diagnostics.com

While this compound is not yet a widely studied compound, its chemical structure holds considerable promise for future research and application. The convergence of advanced synthetic methodologies, innovative drug design strategies, the development of smart materials, and the power of artificial intelligence will likely unlock the full potential of this and related molecules. As research progresses, this compound may emerge as a key building block in the development of next-generation technologies across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-1-(4-cyanophenyl)-1-oxobutane, and what experimental conditions are critical for yield optimization?

  • Answer : A plausible route involves Friedel-Crafts acylation of 4-cyanobenzene with 4-chlorobutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should focus on controlling stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . For intermediates like 4-chlorobutanoyl chloride, evidence suggests using HCl under reflux (103°C, 0.5 hours) to ensure complete halogenation .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • Answer : Combine analytical techniques:

  • HPLC : Use a C18 column (e.g., Chromolith) with methanol/water (70:30 v/v) at 1.0 mL/min flow rate; retention time should align with standards .
  • NMR : The ¹H-NMR spectrum should show characteristic signals: δ 2.0–2.5 ppm (m, 4H, CH₂Cl and CH₂CO), δ 7.6–8.1 ppm (d, 4H, aromatic C-H adjacent to cyano group). Discrepancies in splitting patterns may indicate residual solvents or unreacted starting materials .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 237.06 (calculated for C₁₁H₉ClNO₂).

Q. What safety precautions are essential when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute oral toxicity: Category 4; skin sensitization: Category 1) .
  • Waste Disposal : Collect chlorinated byproducts separately and transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Answer :

Validate computational models : Re-optimize density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with explicit solvent parameters (e.g., chloroform) .

Experimental cross-check : Compare with structurally analogous compounds (e.g., 4-Chloro-1-(4-fluorophenyl)-1-oxobutane) to identify substituent-specific chemical shifts .

Dynamic NMR : Perform variable-temperature NMR to detect conformational changes affecting peak splitting .

Q. What experimental designs can elucidate the electron-withdrawing effects of the cyano group on reaction kinetics?

  • Answer :

  • Competitive Kinetics : Compare reaction rates of 4-cyanophenyl vs. non-cyano substrates (e.g., 4-chlorophenyl) in nucleophilic acyl substitution. Monitor progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
  • Hammett Analysis : Correlate substituent σₚ values (cyano: +0.66) with rate constants to quantify electronic effects .

Q. How can researchers address instability issues during long-term storage?

  • Answer :

  • Stability Screening : Store aliquots under varying conditions (e.g., -20°C in dark vs. room temperature) and monitor degradation via HPLC every 30 days.
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
  • Lyophilization : For hygroscopic batches, lyophilize and store under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.